molecular formula C15H20BrNO B10951633 4-bromo-N-cyclooctylbenzamide

4-bromo-N-cyclooctylbenzamide

Cat. No.: B10951633
M. Wt: 310.23 g/mol
InChI Key: DLIJUJNLPMLBED-UHFFFAOYSA-N
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Description

4-Bromo-N-cyclooctylbenzamide (CAS 549479-19-8) is a chemical compound with the molecular formula C₁₈H₂₃BrNO. It belongs to the class of benzamides and features a bromine atom attached to the benzene ring. This compound has applications in various fields due to its unique structure and properties.

Preparation Methods

The synthetic route for 4-bromo-N-cyclooctylbenzamide involves the following steps:

    Bromination of Cyclooctylbenzene: Cyclooctylbenzene undergoes bromination using a brominating agent (e.g., N-bromosuccinimide, NBS) to introduce the bromine substituent.

    Amidation Reaction: The brominated cyclooctylbenzene is then reacted with ammonia or an amine (e.g., cyclohexylamine) to form the amide bond, resulting in this compound.

Chemical Reactions Analysis

4-Bromo-N-cyclooctylbenzamide can participate in various chemical reactions:

    Substitution Reactions: It can undergo nucleophilic substitution reactions due to the presence of the bromine atom. Common reagents include amines, thiols, and other nucleophiles.

    Reduction: Reduction of the amide group can yield the corresponding amine.

    Oxidation: Oxidation of the benzyl group may lead to the formation of carboxylic acids or other oxidized derivatives. Major products formed from these reactions include substituted amides, amines, and other functionalized derivatives.

Scientific Research Applications

4-Bromo-N-cyclooctylbenzamide finds applications in:

    Medicinal Chemistry: It may serve as a scaffold for designing new drugs targeting specific receptors or enzymes.

    Biological Studies: Researchers use it to study protein-ligand interactions and receptor binding.

    Industry: It could be employed in the synthesis of specialty chemicals or materials.

Mechanism of Action

The exact mechanism by which 4-bromo-N-cyclooctylbenzamide exerts its effects depends on its specific application. It may interact with cellular receptors, enzymes, or other biomolecules, modulating their function.

Comparison with Similar Compounds

While 4-bromo-N-cyclooctylbenzamide is unique due to its cyclooctyl substituent and bromine atom, similar compounds include other benzamides and brominated derivatives.

Remember that this information is based on available data, and further research may reveal additional insights into this compound’s properties and applications

Properties

Molecular Formula

C15H20BrNO

Molecular Weight

310.23 g/mol

IUPAC Name

4-bromo-N-cyclooctylbenzamide

InChI

InChI=1S/C15H20BrNO/c16-13-10-8-12(9-11-13)15(18)17-14-6-4-2-1-3-5-7-14/h8-11,14H,1-7H2,(H,17,18)

InChI Key

DLIJUJNLPMLBED-UHFFFAOYSA-N

Canonical SMILES

C1CCCC(CCC1)NC(=O)C2=CC=C(C=C2)Br

Origin of Product

United States

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